2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide

Medicinal chemistry Lead optimization Physicochemical property

This thiazole sulfonamide is strategically differentiated by its 4-fluorobenzyl tail, a critical pharmacophore recognized in the SLC-0111 clinical series, offering a predicted potency advantage over non-fluorinated analogs. It is the rational choice for CA IX/XII-focused anticancer programs requiring precise lipophilicity modulation and IP positioning consistent with US20180215723A1.

Molecular Formula C17H14FN3O3S2
Molecular Weight 391.4 g/mol
CAS No. 1021212-72-5
Cat. No. B6531179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
CAS1021212-72-5
Molecular FormulaC17H14FN3O3S2
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O3S2/c18-13-8-6-12(7-9-13)10-19-16(22)15-11-25-17(20-15)21-26(23,24)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,22)(H,20,21)
InChIKeyYIIVVKYFYROABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 1021212-72-5): Structural Profile and Core Pharmacophore Features for CA-Targeted Screening


2-Benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 1021212-72-5) is a synthetic, small-molecule heterocycle built on a 1,3-thiazole core simultaneously bearing a benzenesulfonamide zinc-binding group at the 2-position and a 4-fluorobenzyl carboxamide substituent at the 4-position, yielding a molecular weight of 391.4 g/mol . The benzenesulfonamide moiety positions the compound within the well-established sulfonamide carbonic anhydrase (CA) inhibitor pharmacophore class, while the 4-fluorobenzyl tail introduces distinct lipophilic and electronic properties relevant to isoform selectivity and pharmacokinetic tuning [1][2]. The compound is cataloged in several chemical vendor databases as a research-grade building block intended for medicinal chemistry and CA inhibitor development programs.

Why In-Class Thiazole Sulfonamides Cannot Be Interchanged with 2-Benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide: The Critical Role of the 4-Fluorobenzyl Substituent


Although numerous thiazole- and benzothiazole-based sulfonamides act as carbonic anhydrase inhibitors, substitution at the thiazole 4-carboxamide position is a well-documented determinant of isoform selectivity, inhibitory potency, and physicochemical handle. The class-level evidence demonstrates that even minor alterations to the N-substituent can shift hCA IX vs. hCA II selectivity by orders of magnitude; for example, in a series of 1,3-thiazole sulfonamides, certain N-aryl/aralkyl derivatives outperformed the clinical standard acetazolamide against cytosolic hCA I (Ki < 250 nM) while spanning a 78-fold potency range against tumor-associated hCA XII (9.3–729.6 nM) [1]. The 4-fluorobenzyl group present in our compound is specifically recognized in the SLC-0111 chemical series as a critical lipophilic tail that influences both CA IX binding (Ki as low as 7.9 nM) and anticancer cellular activity [2]. Consequently, swapping the 4-fluorobenzyl for a simple phenyl, unsubstituted benzyl, or 4-fluorophenyl analog would be predicted to alter selectivity profiles, metabolic stability, or cell permeability in ways that render the generic substitution scientifically invalid for any CA-focused program requiring precise structure-activity control.

Quantitative Differentiation Evidence for 2-Benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide Relative to Its Closest Available Comparators


Molecular Weight and Predicted Lipophilicity Differential Versus the Direct 4-Fluorophenyl Analog

The presence of a methylene spacer in the N-[(4-fluorophenyl)methyl] group distinguishes our compound from its closest catalogued comparator, 2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide (CAS 1021212-95-2), which bears a directly N-linked 4-fluorophenyl ring . The target compound has a molecular weight of 391.4 g/mol versus 377.4 g/mol for the comparator, a +14 Da difference reflecting the additional methylene unit. This methylene insertion increases the rotational degrees of freedom and is predicted to elevate the calculated logP by approximately 0.3–0.5 log units relative to the direct phenyl analog, based on the Hansch-Leo fragment constant for a benzylic –CH2– group [1]. Such a modulation is significant in medicinal chemistry, where a ΔlogP of 0.5 units can meaningfully shift passive membrane permeability and plasma protein binding.

Medicinal chemistry Lead optimization Physicochemical property Lipophilicity

Carbonic Anhydrase Inhibitory Potential: Class-Level Ranking Against Acetazolamide and the SLC-0111 Chemical Series

Although the CA inhibition Ki for this specific compound has not been published in primary literature, its core scaffold—2-benzenesulfonamidothiazole-4-carboxamide—places it within a chemical series where structurally related analogs achieve Ki values in the low-nanomolar range against the cancer-associated isoform hCA IX. In the SLC-0111 thiazole analog series, compounds with benzenesulfonamide zinc-binding groups and varied lipophilic tails displayed hCA IX Ki values spanning 7.9–153.0 nM, with several achieving sub-10 nM potency [1]. Separately, the most active sulfonamide-bearing thiazole in the Kılıcaslan et al. series (compound 5b) exhibited Ki = 0.33 µM against hCA I and hCA II [2]. As a class-level reference, the clinical CA inhibitor acetazolamide shows Ki = 250 nM for hCA I and 12 nM for hCA II [3]. Our compound’s 4-fluorobenzyl tail structure mimics the SLC-0111 design logic, where a 4-fluorophenyl group was critical for hCA IX potency (SLC-0111 Ki = 45 nM), and its elongated thiazole analogs improved upon this to Ki = 7.9 nM [1].

Carbonic anhydrase inhibition Tumor-associated CA isoforms Sulfonamide pharmacophore Enzyme kinetics

Patent-Class Positioning: Coverage Within the Benzene Sulfonamide Thiazole Anticancer Patent Family

The generic Markush structure claimed in US20180215723A1, titled 'Substituted Hydrophobic Benzene Sulfonamide Thiazole Compounds for Use in Treating Cancer,' explicitly encompasses benzenesulfonamide-thiazole compounds with varied N-substitution, including arylalkyl carboxamide tails [1]. This patent, filed by INSERM, demonstrates that the benzene sulfonamide thiazole scaffold is validated in anticancer applications, particularly against melanoma cell lines. While the specific compound 2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide is not individually exemplified, its structural features satisfy the generic formula I requirements (R₁ = H/aryl; thiazole core; benzenesulfonamide motif), granting it freedom-to-operate relevance and positioning it within a patented, biologically validated chemical space that close analogs lacking the benzenesulfonamido-thiazole-4-carboxamide connectivity would not occupy [1]. This is in contrast to many other thiazole sulfonamides (e.g., those with the sulfonamide on a pendant phenyl ring rather than directly on the thiazole), which fall outside this specific patent scope.

Anticancer patents Melanoma Sulfonamide thiazole Intellectual property

Structural Determinant for Isoform Selectivity: The 4-Fluorobenzyl vs. Unsubstituted Benzyl in CA IX/XII Preference

The fluorine atom at the para-position of the benzyl group is a well-precedented selectivity handle in CA inhibitor design. In the SLC-0111 series, the 4-fluorophenyl tail was essential for achieving hCA IX Ki = 45 nM, and its replacement with non-fluorinated aryl groups resulted in significant potency loss [1]. Extending this SAR logic to benzyl-substituted analogs, the 4-fluorobenzyl group is expected to engage in favorable hydrophobic and potential halogen-bond interactions within the hCA IX active site, as supported by molecular docking studies of related thiazole sulfonamides [1][2]. In contrast, a non-fluorinated benzyl analog (i.e., N-benzyl-2-benzenesulfonamido-1,3-thiazole-4-carboxamide) would lack this electron-withdrawing effect and the associated dipole–dipole interactions that stabilize ligand binding in the CA active site. While no direct head-to-head Ki comparison is available for these two exact compounds, the broader fluoro-benzyl vs. benzyl SAR in the thiazole sulfonamide literature consistently favors the fluorinated analog for CA IX potency by an estimated 2–10 fold based on extrapolation from SLC-0111 analog data [1].

Isoform selectivity Fluorine substitution CA IX CA XII Tumor hypoxia

Optimal Research and Procurement Scenarios for 2-Benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide Based on Quantitative Differentiation Evidence


Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Screening Cascades

The compound is best deployed as a screening candidate in CA IX/XII-focused inhibitor programs targeting hypoxic solid tumors. The 4-fluorobenzyl tail, structurally validated in the SLC-0111 clinical candidate series (hCA IX Ki = 45 nM), positions this compound as a probe for exploring structure-activity relationships around the N-benzyl substitution vector [1]. Procurement for this use case is justified over non-fluorinated benzyl analogs due to the predicted 2–10 fold potency advantage inferred from published fluoro-phenyl/benzyl SAR [1].

Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

In lead optimization programs where logP modulation is critical for ADME property balancing, this compound offers a +14 Da molecular weight increment and estimated +0.3–0.5 logP units relative to the direct 4-fluorophenyl analog (CAS 1021212-95-2) [2]. This makes it the preferred procurement choice when a slight increase in lipophilicity is desired without altering the core benzenesulfonamido-thiazole pharmacophore, such as when transitioning from a peripheral to a CNS-targeted CA inhibitor profile.

IP-Anchored Anticancer CA Inhibitor Development Within the INSERM Patent Estate

For academic or biotech groups seeking to develop anticancer CA inhibitors with a clear intellectual property pathway, this compound falls within the generic Markush scope of US20180215723A1 (Substituted Hydrophobic Benzene Sulfonamide Thiazole Compounds for Use in Treating Cancer) [3]. Procurement is strategically justified over thiazole sulfonamides that place the sulfonamide group outside the benzenesulfonamido-thiazole connectivity, as those analogs would not enjoy the same patent-class positioning for melanoma and related cancer indications.

Comparative Selectivity Profiling Against Cytosolic (hCA I/II) and Tumor-Associated (hCA IX/XII) Isoforms

The compound serves as a structural probe for isoform selectivity profiling studies, given that the thiazole sulfonamide class has demonstrated a wide dynamic range across CA isoforms (hCA I Ki: 0.33–1.21 µM; hCA XII Ki: 9.3–729.6 nM) [4][5]. The 4-fluorobenzyl substituent is expected to favor tumor-associated isoforms over cytosolic ones based on SLC-0111 analog trends, making this compound a rational choice for selectivity screening panels where the goal is to identify CA IX/XII-preferring scaffolds for anticancer applications [1].

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